molecular formula C19H23N3O3 B2964995 N-[2-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)ethyl]-2-phenoxypropanamide CAS No. 2097892-66-3

N-[2-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)ethyl]-2-phenoxypropanamide

Cat. No.: B2964995
CAS No.: 2097892-66-3
M. Wt: 341.411
InChI Key: SPNGQLOSDJFUFX-UHFFFAOYSA-N
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Description

N-[2-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)ethyl]-2-phenoxypropanamide is a complex organic compound that features a cinnoline core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)ethyl]-2-phenoxypropanamide typically involves multiple stepsThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-[2-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)ethyl]-2-phenoxypropanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

N-[2-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)ethyl]-2-phenoxypropanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)ethyl]-2-phenoxypropanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function .

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(3-oxo-2,3,5,6,7,8-hexahydroisoquinolin-2-yl)ethyl]-2-phenoxypropanamide
  • N-[2-(3-oxo-2,3,5,6,7,8-hexahydroquinolin-2-yl)ethyl]-2-phenoxypropanamide

Uniqueness

N-[2-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)ethyl]-2-phenoxypropanamide is unique due to its specific cinnoline core structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, as it may exhibit different reactivity and activity compared to similar compounds .

Properties

IUPAC Name

N-[2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2-yl)ethyl]-2-phenoxypropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O3/c1-14(25-16-8-3-2-4-9-16)19(24)20-11-12-22-18(23)13-15-7-5-6-10-17(15)21-22/h2-4,8-9,13-14H,5-7,10-12H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPNGQLOSDJFUFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCCN1C(=O)C=C2CCCCC2=N1)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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